molecular formula C20H18F3N3OS B2868849 N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226433-27-7

N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2868849
CAS No.: 1226433-27-7
M. Wt: 405.44
InChI Key: XHYSDIYQQJPUCF-UHFFFAOYSA-N
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Description

N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a central imidazole ring substituted with a p-tolyl group (4-methylphenyl) at position 5 and a 3-(trifluoromethyl)phenyl group at position 1. The thioether linkage connects the imidazole core to an N-methylacetamide moiety.

Properties

IUPAC Name

N-methyl-2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c1-13-6-8-14(9-7-13)17-11-25-19(28-12-18(27)24-2)26(17)16-5-3-4-15(10-16)20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYSDIYQQJPUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects often involves interaction with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl and tolyl groups enhance its lipophilicity, aiding in cell membrane penetration, while the imidazole ring can participate in hydrogen bonding and π-stacking interactions, crucial for binding to biological targets.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on synthesis, substituent effects, and spectral properties.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Core Structure Notable Functional Groups
Target Compound 5-(p-tolyl), 1-(3-trifluoromethylphenyl), N-methylacetamide Imidazole-thioether CF₃, CH₃ (p-tolyl), thioether, acetamide
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d, ) 4-methylphenyl (thiazole), benzimidazole-phenoxymethyl-triazole Thiazole-triazole Methylphenyl, triazole, phenoxymethyl
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide () 5-methoxy (benzimidazole), 3-trifluoromethylphenyl Benzimidazole-thioether Methoxy, CF₃, thioether, acetamide
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (9, ) 5-(4-fluorophenyl), 1-(4-methoxyphenyl), thiazole Imidazole-thioether F, OCH₃, thiazole, acetamide

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-trifluoromethylphenyl group (strongly electron-withdrawing) contrasts with the 4-methoxyphenyl group in ’s Compound 9 (electron-donating). The CF₃ group enhances lipophilicity and metabolic stability compared to methoxy .
  • Core Heterocycles : While the target compound uses an imidazole-thioether scaffold, analogues in (e.g., 9d) incorporate triazole and thiazole rings. Thiazole-triazole hybrids may exhibit distinct π-π stacking interactions compared to imidazole-based systems .
  • N-Substituents: The N-methylacetamide in the target compound differs from N-phenylacetamides in (e.g., 6a–c).

Physicochemical Data :

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) ¹H NMR (Key Shifts, δ ppm)
Target Compound Not reported ~1670–1680 (estimated) Imidazole-H: ~7.5–8.5; CF₃: no direct proton
6b () Not reported 1682 Aromatic H: 7.20–8.36; triazole H: 8.36
9d () Reported 1671 Methylphenyl H: ~2.35 (s, CH₃)
Compound Not reported 1671 Methoxy: ~3.80 (s, OCH₃); CF₃: no proton

Notes:

  • The target compound’s IR spectrum would show a C=O stretch near 1670–1680 cm⁻¹, consistent with acetamide derivatives in –3 .
  • ¹H NMR of the 3-trifluoromethylphenyl group would lack protons but contribute to deshielding neighboring aromatic protons (δ ~7.5–8.5) .
Molecular Docking and Binding Interactions (Inferred)

The trifluoromethyl group in the target compound may enhance hydrophobic interactions in enzyme active sites compared to halogens (e.g., Br in 9c) .

Biological Activity

N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide (often referred to as the compound ) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, a thioacetamide moiety, and trifluoromethyl and p-tolyl substituents. Its chemical structure can be represented as follows:

N methyl 2 5 p tolyl 1 3 trifluoromethyl phenyl 1H imidazol 2 yl thio acetamide\text{N methyl 2 5 p tolyl 1 3 trifluoromethyl phenyl 1H imidazol 2 yl thio acetamide}

This structure is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Preliminary studies suggest that the imidazole ring can participate in hydrogen bonding and coordination with metal ions, which is crucial for its pharmacological effects.

  • Antiviral Activity : Research indicates that compounds with similar structures have shown antiviral properties by inhibiting viral replication mechanisms. For instance, derivatives of imidazole have been reported to block the proliferation of RNA viruses effectively .
  • Anticancer Potential : The compound's structure suggests potential interactions with enzymes involved in cancer cell proliferation. Studies on related imidazole derivatives have demonstrated their ability to inhibit key cancer-related pathways, including those involving thymidylate synthase and histone deacetylases (HDAC) .

Biological Activity Data

A summary of relevant biological activities observed in studies involving similar compounds is presented in Table 1.

Activity Type Efficacy Reference
AntiviralIC50 = 32.2 μM
AnticancerIC50 = 0.26 μM
AntibacterialMIC = 7.1 μM

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of related compounds, it was found that certain derivatives effectively inhibited the hepatitis C virus (HCV) NS5B polymerase with IC50 values ranging from 31.9 μM to 32.2 μM . This suggests that this compound could exhibit similar antiviral activity.

Case Study 2: Anticancer Mechanisms

Research into compounds with imidazole scaffolds has revealed their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that imidazole derivatives could inhibit HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes that promote cancer cell death .

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